2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
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Description
2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C20H24FN3OS and its molecular weight is 373.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
A significant area of research on compounds similar to 2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide involves their synthesis and the exploration of their derivatives. For instance, the development of thieno[3,2-c]-benzazepine and benzo[5,6]cyclohepta[1,2-b]thiophene derivatives, highlighting the processes of cyclization and intramolecular dehydration, provides foundational knowledge for understanding the chemical properties and reactivity of these compounds (Kohara et al., 2002).
Antimicrobial and Antifungal Studies
Research into the antimicrobial and antifungal properties of fluoroquinolone-based compounds, including studies on their synthesis from lead molecules and their effectiveness against various bacterial and fungal strains, provides insights into the potential therapeutic applications of these compounds (Patel & Patel, 2010).
Anticancer Properties
Investigations into the synthesis and biological evaluation of new mono Mannich bases with piperazines, including their cytotoxic and anticancer properties, as well as their effects on human carbonic anhydrase enzymes, suggest the potential use of these compounds in cancer treatment. Such studies emphasize the importance of structural modifications to enhance therapeutic efficacy and selectivity (Tuğrak et al., 2019).
Binding Characteristics and Pharmacokinetics
The binding characteristics and pharmacokinetic profiles of thiophene-2-carboxaldehyde derivatives, including their interactions with proteins like Human Serum Albumin (HSA), have been studied to understand their potential as drug candidates. These studies include investigations into the quenching mechanism, binding kinetics, and molecular docking to explore interactions at the molecular level (Shareef et al., 2016).
Properties
IUPAC Name |
2-fluoro-N-[3-[(4-methylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3OS/c1-23-9-11-24(12-10-23)13-16-14-6-4-8-18(14)26-20(16)22-19(25)15-5-2-3-7-17(15)21/h2-3,5,7H,4,6,8-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVKDTPMRKJMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.